molecular formula C6H14ClNO B1281053 4-(Dimethylamino)butan-2-one hydrochloride CAS No. 54493-24-2

4-(Dimethylamino)butan-2-one hydrochloride

Cat. No.: B1281053
CAS No.: 54493-24-2
M. Wt: 151.63 g/mol
InChI Key: UTCFREZFQSHYLP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butan-2-one hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)butan-2-one hydrochloride typically involves the reaction of 4-(Dimethylamino)butan-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

  • Dissolution of 4-(Dimethylamino)butan-2-one in an appropriate solvent.
  • Addition of hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature to promote the reaction.
  • Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butan-2-one hydrochloride undergoes various chemical reactions, including:

    Nucleophilic addition reactions: The carbonyl group (C=O) of the ketone can act as an electrophile, susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

    Reductive amination: The dimethylamino group can undergo reductive amination reactions, forming new C-N bonds with primary amines.

Common Reagents and Conditions

    Nucleophilic addition: Common nucleophiles include Grignard reagents, organolithium compounds, and hydride donors. The reactions are typically carried out in anhydrous solvents under inert atmosphere conditions.

    Reductive amination: Reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, nucleophilic addition can yield secondary or tertiary alcohols, while reductive amination can produce secondary or tertiary amines.

Scientific Research Applications

4-(Dimethylamino)butan-2-one hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules for research purposes.

    Peptide Synthesis: The compound is used in solution-phase peptide synthesis, facilitating the formation of peptide bonds.

    Pharmaceutical Research: It is used as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butan-2-one hydrochloride involves its reactivity with various nucleophiles and reducing agents. The carbonyl group (C=O) acts as an electrophile, making it susceptible to nucleophilic attack. The dimethylamino group can participate in reductive amination, forming new C-N bonds. These reactions are facilitated by the presence of hydrochloride, which enhances the compound’s solubility and reactivity in aqueous solutions.

Comparison with Similar Compounds

4-(Dimethylamino)butan-2-one hydrochloride can be compared with other similar compounds, such as:

    4-(Dimethylamino)butanoic acid hydrochloride: This compound is used in peptide synthesis and has similar reactivity but differs in its functional groups and applications.

    4-(Dimethylamino)-2-butenoic acid hydrochloride: This compound has a similar structure but contains a double bond, which affects its reactivity and applications.

The uniqueness of this compound lies in its combination of a ketone functional group and a dimethylamino group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-(dimethylamino)butan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)4-5-7(2)3;/h4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFREZFQSHYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54493-24-2
Record name 4-(dimethylamino)butan-2-one hydrochloride
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